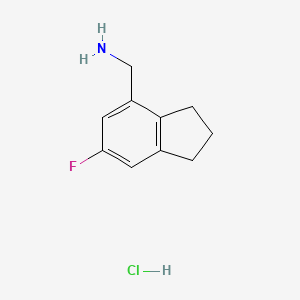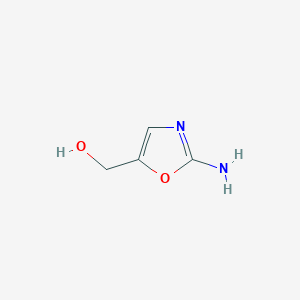
4-(2,3-Dichlorophenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13Cl2N It is characterized by the presence of a butan-1-amine chain attached to a 2,3-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)butan-1-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2,3-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-dichlorophenyl)butan-1-one or 4-(2,3-dichlorophenyl)butanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds where chlorine atoms are replaced by other functional groups.
科学的研究の応用
4-(2,3-Dichlorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(2,3-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions.
類似化合物との比較
Similar Compounds
- 4-(2,4-Dichlorophenyl)butan-1-amine
- 2-(3,4-Dichlorophenyl)butan-1-amine
- 4-(2,3-Dichlorophenyl)piperazine
Uniqueness
4-(2,3-Dichlorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
特性
分子式 |
C10H13Cl2N |
|---|---|
分子量 |
218.12 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2 |
InChIキー |
NXYKUQRRHBRRNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















